(1S,2S)-2-(Benzyloxy)cyclohexanamine
Overview
Description
(1S,2S)-2-(Benzyloxy)cyclohexanamine is an organic compound with the molecular formula C₁₃H₁₉NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Benzyloxy)cyclohexanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzyloxy group and the amine functionality.
Reduction: The ketone group in cyclohexanone is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Protection: The hydroxyl group is then protected using a benzyl group, forming the benzyloxy derivative.
Amination: The protected alcohol undergoes amination to introduce the amine group, often using reagents like ammonia or amines in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reduction: Utilizing more efficient and scalable reducing agents.
Continuous flow reactors: To enhance reaction efficiency and yield.
Catalytic processes: Employing catalysts to improve the selectivity and rate of the amination step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
(1S,2S)-2-(Benzyloxy)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-(Benzyloxy)cyclohexanamine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating certain proteins or enzymes, leading to various physiological effects.
Comparison with Similar Compounds
(1R,2R)-2-(Benzyloxy)cyclohexanamine: An optical isomer with different spatial arrangement.
Cyclohexylamine: A simpler amine without the benzyloxy group.
Benzyloxycyclohexane: Lacks the amine functionality.
Uniqueness:
Chirality: The specific (1S,2S) configuration imparts unique stereochemical properties.
Functional Groups:
This detailed overview provides a comprehensive understanding of (1S,2S)-2-(Benzyloxy)cyclohexanamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1S,2S)-2-phenylmethoxycyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNRYLIXJZHRZ-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474551 | |
Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-07-9 | |
Record name | (1S,2S)-2-(Phenylmethoxy)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216394-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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